

An In-depth Technical Guide to the Physicochemical Characteristics of Methyl (R)-Malate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *(R)-2-Hydroxysuccinic acid methyl ester*

Cat. No.: B027589

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl (R)-malate, the methyl ester of the naturally occurring (R)-malic acid, is a chiral molecule of significant interest in various scientific domains, including organic synthesis, metabolomics, and as a potential building block in drug development. A thorough understanding of its physicochemical properties is paramount for its effective application and manipulation. This technical guide provides a comprehensive overview of the core physicochemical characteristics of methyl (R)-malate, detailed experimental protocols for its synthesis and analysis, and a visualization of its role in key metabolic pathways. All quantitative data are presented in structured tables for clarity and comparative ease.

Physicochemical Properties

The physicochemical properties of methyl (R)-malate are crucial for its handling, characterization, and application. While experimental data for this specific enantiomer is limited, the following tables summarize known and predicted values.

Table 1: General and Physical Properties of Methyl (R)-Malate

Property	Value	Source/Notes
Molecular Formula	C ₅ H ₈ O ₅	--INVALID-LINK--
Molecular Weight	148.11 g/mol	--INVALID-LINK--[1]
Appearance	Colorless liquid (predicted)	General property of similar short-chain esters
Melting Point	Data not available	Similar compounds like methyl lactate have low melting points (-66 °C).[2]
Boiling Point	~121-122 °C at 15 Torr	ECHEMI
Density	~1.233 g/mL	Based on data for dimethyl malate.[3]
Solubility	Miscible in water, soluble in common organic solvents (e.g., methanol, ethanol, acetone)	Predicted based on the presence of polar functional groups.

Table 2: Optical and Spectroscopic Properties of Methyl (R)-Malate

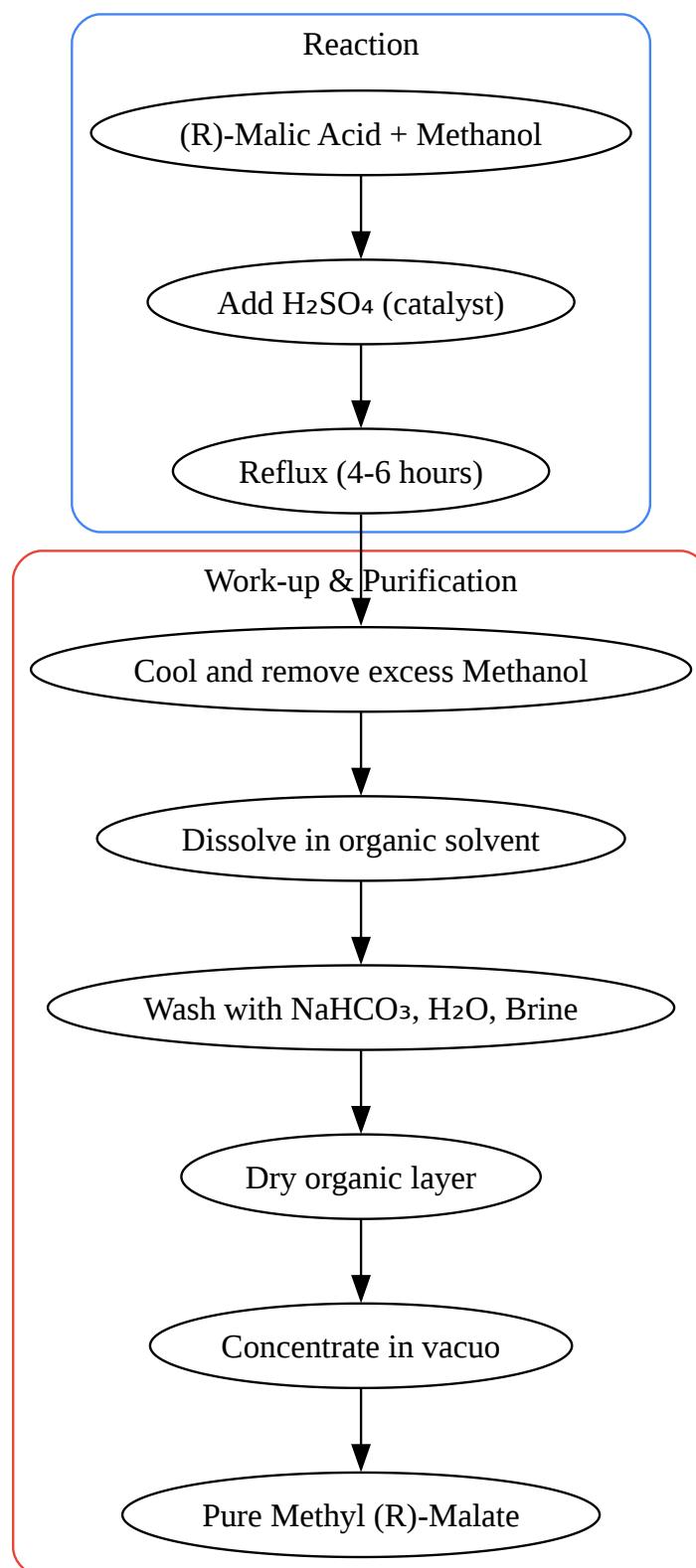
Property	Value	Source/Notes
Specific Optical Rotation ($[\alpha]D$)	Data not available for the pure methyl ester. (S)-Malic acid in pyridine is $+23^\circ$.	The sign and magnitude for the methyl ester would need experimental determination. [4]
Refractive Index	~1.442	Based on data for dimethyl malate. [3]
^1H NMR	Predicted shifts: ~3.7 ppm (s, 3H, OCH_3), ~4.5 ppm (dd, 1H, CH-OH), ~2.8 ppm (m, 2H, CH_2)	Based on general chemical shift values and data for similar structures.
^{13}C NMR	Predicted shifts: ~175 ppm (C=O , ester), ~178 ppm (C=O , acid), ~68 ppm (CH-OH), ~52 ppm (OCH_3), ~40 ppm (CH_2)	Based on general chemical shift values.
Infrared (IR) Spectroscopy	Predicted peaks: ~3400 cm^{-1} (O-H stretch, broad), ~1735 cm^{-1} (C=O stretch, ester), ~1715 cm^{-1} (C=O stretch, acid), ~1200 cm^{-1} (C-O stretch)	Based on characteristic functional group frequencies.
Mass Spectrometry (MS)	Predicted m/z for $[\text{M}+\text{H}]^+$: 149.0445	Calculated based on the molecular formula.

Experimental Protocols

Detailed methodologies are essential for the synthesis, purification, and analysis of methyl (R)-malate.

Synthesis of Methyl (R)-Malate via Fischer Esterification

This protocol describes the synthesis of methyl (R)-malate from (R)-malic acid and methanol using an acid catalyst.

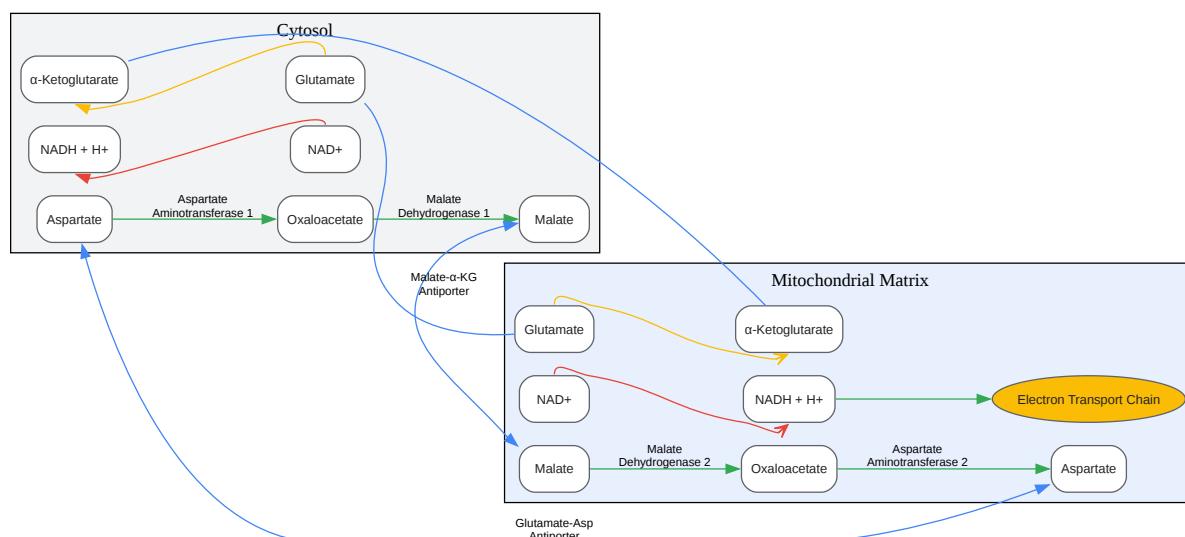

Materials:

- (R)-Malic acid
- Anhydrous methanol
- Concentrated sulfuric acid (H_2SO_4)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Dichloromethane (CH_2Cl_2) or Ethyl acetate (EtOAc)
- Round-bottom flask
- Reflux condenser
- Heating mantle with magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask, dissolve (R)-malic acid in an excess of anhydrous methanol (e.g., 10-20 molar equivalents).
- Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 5% of the moles of malic acid) to the solution.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux using a heating mantle. Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
- Solvent Removal: Remove the excess methanol using a rotary evaporator.

- Extraction: Dissolve the residue in dichloromethane or ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.[8]
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude methyl (R)-malate.


[Click to download full resolution via product page](#)

Caption: Steps for the GC-MS analysis of methyl malate.

Role in Cellular Metabolism: The Malate-Aspartate Shuttle

Malate, the conjugate base of malic acid, is a key intermediate in the citric acid cycle (TCA cycle), a central pathway in cellular respiration. [9] Furthermore, it plays a crucial role in the malate-aspartate shuttle, a system that transports reducing equivalents (in the form of NADH) from the cytosol into the mitochondria for oxidative phosphorylation. [10][11] This shuttle is vital in tissues with high aerobic metabolic activity, such as the heart and liver.

The diagram below illustrates the key steps of the malate-aspartate shuttle.

[Click to download full resolution via product page](#)

Caption: The Malate-Aspartate Shuttle for NADH transport.

Recent studies have also suggested a non-metabolic, signaling role for L-malate in regulating inflammation, highlighting its broader biological significance. [6][8]

Conclusion

This technical guide has provided a detailed overview of the physicochemical characteristics of methyl (R)-malate, along with comprehensive experimental protocols for its synthesis and analysis. The presented data and methodologies are intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development. The elucidation of its role in the malate-aspartate shuttle underscores its importance in cellular metabolism. Further research to experimentally determine the specific optical rotation and melting point of the pure (R)-enantiomer is warranted to complete its physicochemical profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 1-Methyl malate | C5H8O5 | CID 12100555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl Lactate | C4H8O3 | CID 11040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. methyl malate [stenutz.eu]
- 4. e.) What is the specific optical rotation of (S)-malic acid at a concentr.. [askfilo.com]
- 5. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 7. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. Dimethyl malate(38115-87-6) 1H NMR spectrum [chemicalbook.com]
- 10. Dimethyl maleate | C6H8O4 | CID 5271565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Dimethyl maleate(624-48-6) 1H NMR [m.chemicalbook.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Characteristics of Methyl (R)-Malate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b027589#physicochemical-characteristics-of-methyl-r-malate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com